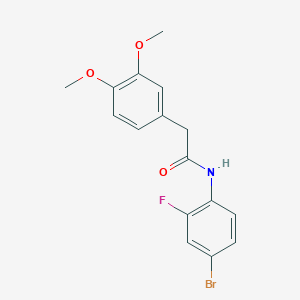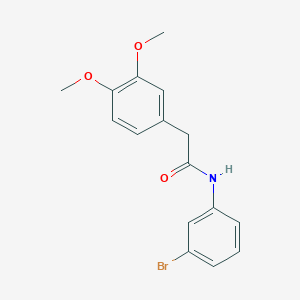
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as TFB, is a chemical compound that has been widely studied for its potential use in scientific research. TFB belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.
作用機序
The mechanism of action of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is believed to involve its binding to the 5-HT2A receptor, where it acts as a competitive antagonist. By blocking the binding of serotonin to this receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide can modulate the activity of the receptor and alter the downstream signaling pathways that it regulates. This, in turn, can have a wide range of effects on physiological processes, depending on the specific context in which N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide are complex and depend on a variety of factors, including the dose, route of administration, and specific context in which it is used. Some of the effects that have been reported include alterations in mood, perception, and cognition, as well as changes in inflammation and tumor growth.
実験室実験の利点と制限
One of the main advantages of using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its selectivity and potency as a 5-HT2A receptor antagonist. This makes it a useful tool for studying the function of this receptor and its downstream signaling pathways. However, there are also some limitations to using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, including the fact that it may have off-target effects on other receptors and signaling pathways. Additionally, the optimal dose and route of administration for N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide may vary depending on the specific experimental context.
将来の方向性
There are several potential future directions for research on N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of focus could be on developing more selective and potent 5-HT2A receptor antagonists that can be used as tools for studying this receptor and its downstream signaling pathways. Additionally, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamide compounds could be further investigated for their potential therapeutic applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, research could also focus on understanding the off-target effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamides, and identifying ways to minimize these effects in future studies.
合成法
The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-fluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and yields N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in good purity and yield. The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been reported in several research papers, and the procedure is well-established.
科学的研究の応用
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of focus has been its potential use as a tool for studying the function of the serotonin 5-HT2A receptor. N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been shown to be a selective and potent antagonist of this receptor, which is involved in a variety of physiological processes, including mood regulation, perception, and cognition.
In addition to its use as a tool for studying the 5-HT2A receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of various diseases. For example, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer and other inflammatory diseases.
特性
分子式 |
C16H16FNO4 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChIキー |
QPKLIHPVHWPIPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



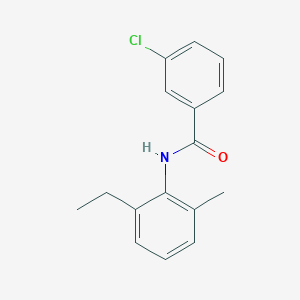

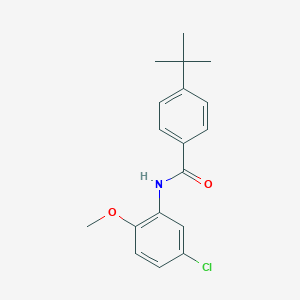
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
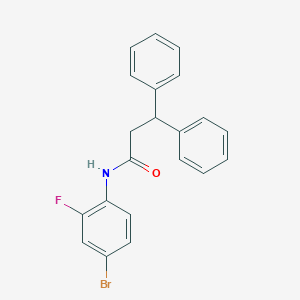


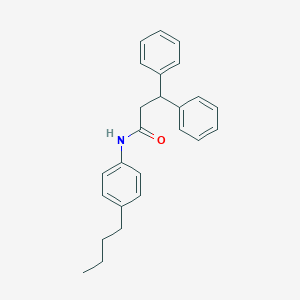
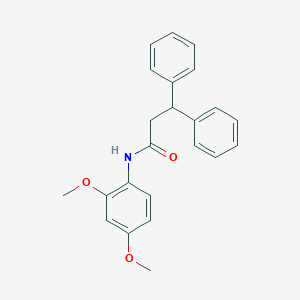

![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
